(E)-N-[1-(Pyridin-2-YL)decylidene]hydroxylamine
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Overview
Description
(E)-N-[1-(Pyridin-2-YL)decylidene]hydroxylamine is a chemical compound characterized by the presence of a pyridine ring attached to a decylidene group through a hydroxylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(Pyridin-2-YL)decylidene]hydroxylamine typically involves the reaction of pyridin-2-yl derivatives with decylidene hydroxylamine under specific conditions. One common method includes the use of a catalyst-free environment to facilitate the reaction between N-hetaryl ureas and alcohols . This environmentally friendly technique yields a wide range of N-pyridin-2-yl substituted carbamates, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often employed to ensure high yield and purity of the compound. Techniques such as solvent-free reactions and the use of renewable resources are preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-(Pyridin-2-YL)decylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA (meta-Chloroperoxybenzoic acid) for oxidation and reducing agents such as sodium borohydride for reduction . Substitution reactions often require the presence of catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridin-2-ylamines. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-[1-(Pyridin-2-YL)decylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases .
Industry
In the industrial sector, the compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-N-[1-(Pyridin-2-YL)decylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains . These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring structure and exhibit similar reactivity and applications.
Pyridin-2-yl carbamates: These derivatives are also used in medicinal chemistry and material science.
3-Bromoimidazo[1,2-a]pyridines: These compounds have similar pharmacological properties and are used in drug development.
Uniqueness
(E)-N-[1-(Pyridin-2-YL)decylidene]hydroxylamine is unique due to its specific hydroxylamine linkage, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H24N2O |
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Molecular Weight |
248.36 g/mol |
IUPAC Name |
(NZ)-N-(1-pyridin-2-yldecylidene)hydroxylamine |
InChI |
InChI=1S/C15H24N2O/c1-2-3-4-5-6-7-8-12-15(17-18)14-11-9-10-13-16-14/h9-11,13,18H,2-8,12H2,1H3/b17-15- |
InChI Key |
BQLQVZJEOAXVOR-ICFOKQHNSA-N |
Isomeric SMILES |
CCCCCCCCC/C(=N/O)/C1=CC=CC=N1 |
Canonical SMILES |
CCCCCCCCCC(=NO)C1=CC=CC=N1 |
Origin of Product |
United States |
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